Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C7H10ClN3O4S and its molecular weight is 267.69 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anti-inflammatory, antimicrobial, and potential therapeutic applications.
- Molecular Formula : C7H10ClN3O4S
- Molar Mass : 267.69 g/mol
- CAS Number : 100784-26-7
- Appearance : White crystalline solid
- Solubility : Soluble in water, alcohols, ketones, and esters .
Biological Activity Overview
This compound exhibits several biological activities, primarily categorized as follows:
1. Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. In a model of carrageenan-induced paw edema in rats, derivatives of pyrazole were tested for their ability to reduce inflammation. The results indicated that certain derivatives exhibited significant anti-inflammatory effects, suggesting that this compound could be effective in treating inflammatory conditions .
Compound | Inhibition Percentage | Reference |
---|---|---|
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Significant | |
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Significant |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of pyrazole derivatives were synthesized and tested against various bacterial strains. Notably, the presence of specific functional groups was found to enhance antimicrobial activity against pathogens like E. coli and S. aureus. The aliphatic amide pharmacophore was identified as crucial for these activities .
Pathogen | Compound Tested | Activity Level |
---|---|---|
E. coli | Pyrazole Derivative | Good |
S. aureus | Pyrazole Derivative | Good |
Pseudomonas aeruginosa | Pyrazole Derivative | Moderate |
3. Other Biological Activities
In addition to anti-inflammatory and antimicrobial effects, this compound may exhibit other biological activities such as antitumor effects and enzyme inhibition (e.g., MAO-B inhibition). Research indicates that modifications to the pyrazole scaffold can significantly influence these activities, leading to the development of more potent analogs .
Case Study 1: Anti-inflammatory Efficacy
A study conducted on various pyrazole derivatives demonstrated that those with specific substitutions at the pyrazole ring showed up to 85% inhibition of tumor necrosis factor (TNF) and interleukin (IL)-6 at concentrations as low as 10 µM. This highlights the potential for this compound in therapeutic applications targeting inflammatory diseases .
Case Study 2: Antimicrobial Testing
In another research effort, a series of novel pyrazole derivatives were synthesized and screened against multiple microbial strains. The study found that certain compounds exhibited high activity levels comparable to standard antibiotics, indicating the potential for these compounds in treating bacterial infections .
Properties
IUPAC Name |
ethyl 3-chloro-1-methyl-5-sulfamoylpyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O4S/c1-3-15-7(12)4-5(8)10-11(2)6(4)16(9,13)14/h3H2,1-2H3,(H2,9,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTSMJHJEDWLSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1Cl)C)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80546754 | |
Record name | Ethyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80546754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100784-26-7 | |
Record name | Ethyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80546754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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